2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for phenoxyacetamide derivatives. The base structure consists of an acetamide functional group linked through an oxygen bridge to a substituted benzene ring. The phenyl ring bears two substituents: an aminomethyl group at the 4-position and a methoxy group at the 2-position relative to the phenoxy linkage. This substitution pattern creates a specific regioisomer within the broader class of methoxyphenoxyacetamides.
The molecular formula C₁₀H₁₄N₂O₃ represents the free base form, while the hydrochloride salt incorporates an additional chloride ion and proton. The Simplified Molecular Input Line Entry System representation COC1=C(C=CC(=C1)CN)OCC(=O)N clearly delineates the connectivity pattern, beginning with the methoxy group and proceeding through the aromatic system to the acetamide terminus. The International Chemical Identifier string InChI=1S/C10H14N2O3/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,5-6,11H2,1H3,(H2,12,13) provides unambiguous structural identification.
Isomeric considerations for this compound encompass both constitutional and stereochemical possibilities. Constitutional isomers would involve alternative positioning of the aminomethyl and methoxy substituents around the benzene ring, creating distinct regioisomers with different physical and chemical properties. The current 2,4-disubstitution pattern represents one of several possible arrangements, with 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-substitution patterns constituting alternative constitutional isomers. Each regioisomer would exhibit unique spectroscopic signatures and potentially different biological activities.
The compound exhibits minimal stereochemical complexity due to the absence of defined chiral centers in the molecular framework. The aminomethyl carbon represents a potential point of asymmetry if substituted derivatives were prepared, but the parent compound maintains achiral character. Conformational isomerism, however, plays a significant role in determining the three-dimensional structure and intermolecular interactions. The phenoxy linkage allows rotational freedom around the carbon-oxygen bond, creating multiple low-energy conformations that influence crystal packing and hydrogen bonding patterns.
Crystallographic Analysis and Hydrogen Bonding Patterns
Crystallographic investigations of related phenoxyacetamide compounds provide valuable insights into the structural organization and hydrogen bonding characteristics expected for this compound. Studies of similar methoxy-substituted phenylacetamides reveal characteristic crystal packing motifs dominated by amide-amide and amine-carbonyl hydrogen bonding interactions. The presence of multiple hydrogen bond donors and acceptors in the target compound suggests complex supramolecular assembly patterns.
Comparative crystallographic data from N-(4-methoxy-2-nitrophenyl)acetamide demonstrates the influence of substitution patterns on crystal structure organization. This related compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 14.8713(7) Å, b = 3.9563(2) Å, c = 17.2057(9) Å, and β = 114.051(3)°. The structure exhibits planar molecular geometry with the methoxy group and acetamide functionality lying essentially coplanar with the aromatic ring system. Such planarity facilitates efficient crystal packing through π-π stacking interactions and optimizes hydrogen bonding networks.
Hydrogen bonding patterns in related structures typically involve the amide nitrogen as a donor and carbonyl oxygen as an acceptor, creating extended one-dimensional chains or two-dimensional networks. The additional aminomethyl substituent in the target compound introduces supplementary hydrogen bonding capabilities, potentially leading to more complex three-dimensional network structures. The methoxy oxygen may also participate in weaker hydrogen bonding interactions, contributing to overall crystal stability.
| Crystallographic Parameter | N-(4-methoxy-2-nitrophenyl)acetamide | N-(4-methoxy-3-nitrophenyl)acetamide |
|---|---|---|
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 14.8713(7) | 10.8740(8) |
| b (Å) | 3.9563(2) | 7.0136(6) |
| c (Å) | 17.2057(9) | 12.2891(12) |
| β (°) | 114.051(3) | 92.313(5) |
| Volume (ų) | 924.42(8) | 936.48(14) |
| Z | 4 | 4 |
The predicted collision cross section data for 2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide provides additional structural insights through gas-phase conformational analysis. Various protonated and deprotonated forms exhibit distinct collision cross sections ranging from 138.4 Ų for [M+H-H₂O]⁺ to 191.5 Ų for [M+CH₃COO]⁻, indicating significant conformational flexibility and multiple stable gas-phase structures. These measurements suggest that the compound adopts extended conformations in the gas phase, consistent with the planar molecular geometry observed in related crystal structures.
Comparative Structural Analysis with Related Phenoxyacetamide Derivatives
Structural comparison with related phenoxyacetamide derivatives reveals systematic trends in molecular organization and intermolecular interactions across this compound class. The fundamental phenoxyacetamide framework appears in numerous derivatives with varying substitution patterns, each contributing unique structural characteristics while maintaining core architectural features. Analysis of these structural relationships provides insight into the structure-activity relationships governing this important compound family.
The brominated derivative N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide represents a more complex variant with molecular formula C₁₈H₂₁BrN₂O₄ and molecular weight 409.3 g/mol. This compound incorporates additional functionality including a brominated aniline terminus and a hydroxyethyl-substituted aminomethyl group, demonstrating the structural diversity achievable within the phenoxyacetamide framework. The presence of the bromine atom significantly alters electronic distribution and intermolecular interactions compared to the parent compound.
Formyl-substituted derivatives such as 2-(4-formyl-2-methoxyphenoxy)acetamide provide additional comparative insights. With molecular formula C₁₀H₁₁NO₄ and CAS number 186685-89-2, this compound differs from the target structure through replacement of the aminomethyl group with a formyl substituent. The aldehyde functionality introduces different hydrogen bonding capabilities and electronic characteristics while maintaining the core methoxyphenoxy framework. This substitution represents a useful probe for understanding the influence of functional group identity on overall molecular behavior.
Acetyl-substituted variants like 2-(4-acetyl-2-methoxyphenoxy)acetamide further expand the structural comparison set. The ketone functionality in this derivative creates different steric and electronic environments compared to both aminomethyl and formyl substitutions. Systematic analysis of these functional group variations reveals the modular nature of phenoxyacetamide design and the predictable influence of substituent choice on molecular properties.
| Compound | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| 2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide | C₁₀H₁₄N₂O₃ | 210.23 | Aminomethyl |
| 2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₀H₁₁NO₄ | 209.20 | Formyl |
| 2-(4-acetyl-2-methoxyphenoxy)acetamide | C₁₁H₁₃NO₄ | 223.22 | Acetyl |
| N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide | C₁₈H₂₁BrN₂O₄ | 409.30 | Brominated complex |
The consistent presence of the 2-methoxyphenoxy core across these derivatives indicates the structural importance of this framework for maintaining desired molecular properties. The methoxy group at the 2-position appears to provide optimal electronic characteristics and steric environment for biological activity, while the phenoxy linkage offers appropriate flexibility for conformational adaptation. Variations in the 4-position substituent allow fine-tuning of specific properties without disrupting the fundamental architectural motif.
Chlorinated derivatives such as 2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride demonstrate additional substitution possibilities. The introduction of chlorine at the 2-position alongside methoxy substitution at the 6-position creates an alternative regioisomer with distinct electronic and steric characteristics. Such halogenated variants often exhibit enhanced stability and altered solubility profiles compared to their non-halogenated counterparts.
Properties
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13;/h2-4H,5-6,11H2,1H3,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSACHNSHKKVTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride, often referred to as a phenoxyacetamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H15ClN2O3
- Molecular Weight : 260.70 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic functions. Research indicates that compounds within the phenoxyacetamide class can interfere with Type III secretion systems (T3SS) in pathogens like Pseudomonas aeruginosa, which is crucial for their virulence. The mechanism involves blocking the translocation of effector proteins into host cells, thereby preventing infection and cell death .
Antimicrobial Activity
Studies have demonstrated that phenoxyacetamides exhibit antimicrobial properties, particularly against gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the aromatic rings significantly influence potency. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity against bacterial strains .
Case Studies
- Inhibition of T3SS : In a study evaluating the efficacy of various phenoxyacetamides, this compound was tested against Pseudomonas aeruginosa. It demonstrated significant inhibition of T3SS-mediated secretion in a concentration-dependent manner, showcasing its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using CHO cells, where the compound did not show significant cytotoxicity at effective concentrations, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Against T3SS | Cytotoxicity | Comments |
|---|---|---|---|
| This compound | High | Low | Promising candidate for further development |
| MBX 1641 (another phenoxyacetamide) | Moderate | Moderate | Requires optimization for better efficacy |
| Salicylidene acylhydrazides | Low | High | Limited clinical interest due to toxicity |
Scientific Research Applications
Pharmacological Potential
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to 2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride. For instance, derivatives of this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays showed that certain derivatives exhibited significant inhibition of COX-1 and COX-2, with IC50 values indicating comparable potency to established anti-inflammatory drugs like celecoxib .
Table 1: IC50 Values of Compounds Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications to the structure of this compound can enhance its anti-inflammatory efficacy, making it a candidate for further development as a therapeutic agent.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of compounds and their biological activity is crucial in drug design. The SAR studies on derivatives of this compound have revealed that specific modifications can lead to improved binding affinities and biological activities. For example, certain substitutions at key positions significantly influenced both lipophilicity and inhibitory activity against COX enzymes .
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Methylation | Increased lipophilicity |
| Fluoroethylation | Enhanced COX-2 inhibition |
| Electron-donating groups | Improved binding affinity |
These insights are pivotal for the rational design of new derivatives with enhanced therapeutic profiles.
Synthesis and Characterization
The synthesis of this compound involves several steps, including nucleophilic substitutions and reductive aminations, yielding various intermediates that can be further modified to enhance their pharmacological properties . The synthetic pathways have been optimized to achieve high yields of desired compounds, facilitating extensive biological testing.
Table 3: Overview of Synthetic Pathways
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Basic conditions | 68–83 |
| Reductive amination | Using NaBH(OAc)3 or NaBH3CN | 12–64 |
This systematic approach allows researchers to explore a wide array of derivatives efficiently.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of this compound in various biological assays:
- In Vivo Anti-inflammatory Studies : Compounds derived from this scaffold were tested in animal models for their ability to reduce inflammation, showing results comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Binding Affinity Assessments : The binding affinities of these compounds to target proteins were evaluated using techniques such as surface plasmon resonance (SPR), revealing promising interactions that warrant further investigation .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Analogues
Key Structural Differences :
- Target Compound: Features a dimethylacetamide group and methoxyphenoxy linkage, with an aminomethyl group enhancing basicity.
- Suvecaltamide : Contains a trifluoroethoxy-pyridinyl moiety, increasing lipophilicity and electron-withdrawing effects, critical for CNS penetration in essential tremor treatment .
- Ranolazine: Incorporates a piperazine ring and dimethylphenyl group, enabling inhibition of cardiac late sodium currents for angina management .
Pharmacological and Therapeutic Implications
- Suvecaltamide Hydrochloride : Approved for essential tremor , likely targeting tremor pathways via trifluoroethoxy-pyridinyl interactions with CNS receptors .
- Ranolazine: Acts as a late sodium current inhibitor in cardiac cells, leveraging its piperazine-methoxyphenoxy structure to reduce myocardial ischemia .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydrochloride salt in the target compound enhances water solubility compared to non-salt analogs. Suvecaltamide’s trifluoroethoxy group increases lipophilicity, favoring blood-brain barrier penetration .
- LogP Predictions: Target compound: Estimated logP ~1.5–2.0 (moderate lipophilicity due to methoxy and dimethyl groups). Ranolazine: Higher logP (~3.0–3.5) due to bulky piperazine and phenyl groups, affecting tissue distribution .
- Metabolism: Acetamide derivatives are typically metabolized via hepatic hydrolysis or cytochrome P450 enzymes. The aminomethyl group in the target compound may reduce metabolic instability compared to Suvecaltamide’s pyridinyl ring .
Research and Development Considerations
- Synthesis: The target compound’s synthesis likely involves coupling 4-(aminomethyl)-2-methoxyphenol with chloroacetamide, followed by HCl salt formation. This contrasts with Ranolazine’s multi-step synthesis requiring piperazine functionalization .
- Analytical Profiling: Reverse-phase HPLC or LC-MS methods used for Ranolazine and Suvecaltamide could be adapted for purity assessment .
- Unresolved Questions: Limited data on the target compound’s receptor binding or toxicity profile necessitate further preclinical studies.
Preparation Methods
From 4-Methoxyphenylglycine via Thionyl Chloride and Ammonia
A documented method involves the synthesis of 2-amino-2-(4-methoxyphenyl)acetamide, a close analogue and intermediate, through the following stages:
- Stage 1: React 4-methoxyphenylglycine with thionyl chloride in methanol at 0°C, followed by reflux for approximately 3 hours. This step converts the amino acid to an intermediate acid chloride or ester species.
- Stage 2: Treat the intermediate with aqueous ammonia at room temperature overnight to form the acetamide derivative.
The product is isolated by extraction with dichloromethane and purified to yield the target compound as a white solid, albeit with a modest yield (~12%) in the reported example.
N-Acetylation and Friedel-Crafts Acylation Starting from p-Anisidine
Another approach, adapted from processes related to dronedarone synthesis, includes:
- N-Acetylation: p-Anisidine is acetylated using acetic anhydride in dichloromethane at 25-30°C to form N-(4-methoxyphenyl)acetamide with high yield (~92.7%).
- Friedel-Crafts Acylation: The acetamide undergoes acylation with 2-bromohexanoyl chloride in the presence of aluminum chloride at low temperatures (0-5°C), introducing a bromoalkyl side chain.
- One-Pot Conversion: The bromoalkylated intermediate is converted via a one-pot procedure to the benzofuranamine hydrochloride derivative.
- Sulfonamide Formation: The free base or hydrochloride salt is reacted with methanesulfonyl chloride to form sulfonamide derivatives.
Although this sequence is primarily for dronedarone, the methodology reflects the use of protecting groups, Lewis acid catalysis, and one-pot conversions applicable to related acetamide derivatives.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Acetylation of p-anisidine | Acetic anhydride, dichloromethane | 25-30°C | 2 hours total | 92.7 | Dropwise addition of acetic anhydride, followed by hexane precipitation |
| Friedel-Crafts Acylation | 2-bromohexanoyl chloride, AlCl3, DCM | 0-5°C initially, RT | 4 hours | Not specified | Aluminum chloride as Lewis acid catalyst; careful temperature control |
| Conversion to benzofuranamine | One-pot procedure, aqueous acid HX (e.g., HCl) | Room temperature | Overnight | Not specified | Dehydration and N-deprotection in aqueous acid to form hydrochloride salt |
| Aminomethylation (general) | Ammonia treatment or reductive amination | Room temperature | Overnight | Variable | Aminomethyl group introduction via reaction with ammonia or similar nucleophiles |
| Formation of hydrochloride salt | Reaction with HCl or acidification | Room temperature | Variable | Quantitative | Final step to improve compound stability and solubility |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure, with characteristic signals for methoxy, aminomethyl, and acetamide protons.
- FTIR Spectroscopy: Carbonyl stretching bands around 1600-1680 cm^-1 confirm acetamide formation; NH stretching bands indicate amine presence.
- Melting Point and Physical Form: The hydrochloride salt typically forms crystalline solids with sharp melting points, aiding purity assessment.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and confirm completion of each step.
These analytical methods are standard in verifying the successful synthesis of such acetamide derivatives.
Summary of Research Findings and Optimization Notes
- The N-acetylation step is efficient and high-yielding, providing a reliable intermediate.
- Friedel-Crafts acylation requires careful control of Lewis acid catalyst and temperature to avoid side reactions.
- The one-pot conversion approach minimizes intermediate isolation steps, improving overall efficiency.
- The yield of aminomethylation steps can vary significantly depending on reaction conditions and reagents.
- Formation of the hydrochloride salt enhances stability and is typically performed as the final step.
- Alternative synthetic routes may involve direct amidation of 4-methoxyphenylglycine derivatives or use of protecting groups to improve selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride, and how can reaction efficiency be monitored?
- Methodology :
- Step 1 : Use nucleophilic substitution or condensation reactions with intermediates like 4-(aminomethyl)-2-methoxyphenol and chloroacetamide. A weak base (e.g., K₂CO₃) in acetonitrile facilitates deprotonation and coupling .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation .
- Step 3 : Purify the hydrochloride salt via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., methoxy, acetamide, and aminomethyl groups) using ¹H and ¹³C NMR in deuterated solvents like DMSO-d₆ .
- Single-Crystal X-ray Diffraction (XRD) : Resolve 3D geometry and hydrogen bonding patterns in the hydrochloride salt form .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends) .
Q. How does the hydrochloride salt form influence solubility, and what solvent systems are optimal for biological assays?
- Methodology :
- Solubility Testing : Compare solubility in aqueous (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Hydrochloride salts typically exhibit enhanced aqueous solubility due to ionic interactions .
- Biological Compatibility : Use DMSO for stock solutions (≤1% v/v in cell culture) to avoid cytotoxicity. Validate stability via UV-Vis spectroscopy over 24 hours .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
- Cancer Cell Viability : Use MTT assays on human cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological targets of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate reaction pathways and transition states to identify energetically favorable synthetic routes .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for targets like kinases or GPCRs. Use AutoDock Vina with flexible ligand parameters .
Q. What strategies resolve contradictory data in pharmacological profiling (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Cross-Validation : Replicate assays in multiple cell lines with standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify confounding variables (e.g., serum concentration, incubation time) .
Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE)?
- Methodology :
- Fractional Factorial Design : Vary factors like temperature (40–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading to maximize yield .
- Response Surface Methodology (RSM) : Model interactions between variables and identify optimal conditions via software (e.g., Minitab) .
Q. What are the regulatory considerations for handling this compound in preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
